5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline
Description
Properties
CAS No. |
2172-93-2 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
InChI Key |
JINQDCMMKVLQEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- m-Dichlorobenzene is commonly used as the primary starting material.
- The critical intermediate is 2,4-dichloronitrobenzene , formed by nitration of m-dichlorobenzene.
- Amination of 2,4-dichloronitrobenzene introduces the dimethylamino group to yield the target nitroaniline derivative.
Nitration Step
The nitration process converts m-dichlorobenzene into 2,4-dichloronitrobenzene. Two main approaches are reported:
| Parameter | Method 1 (Patent CN108329211A) | Method 2 (Patent CN102531923A) |
|---|---|---|
| Nitrating agents | Mixed acid (sulfuric acid and nitric acid) | Mixed acid (sulfuric acid and nitric acid) |
| Temperature | 40–100 °C (4–18 hours) | 45–55 °C (4–5 hours) |
| Molar ratio (m-dichlorobenzene:nitric acid) | 1:1.5–4 (with oxygen and nitrogen gases) | 1:1.05 |
| Catalyst | Lewis acid catalysts supported on molecular sieves | Not specified |
| Work-up | Filtration, solvent removal, washing to neutrality | Layering, washing oil phase until neutral, soda boiling with 4% NaOH solution |
| Yield and purity | High yield with reduced environmental pollution | Product purity >98% |
- In Method 1, m-dichlorobenzene is nitrated in the presence of oxygen and nitrogen gases with a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) supported on molecular sieves such as Y-type or SZM-5. The reaction occurs in organic solvents like dichloroethane or dichloromethane in a closed reactor for 4 to 18 hours.
- Method 2 uses classical mixed acid nitration at moderate temperatures (45–55 °C) for 4–5 hours, followed by neutralization and washing steps to isolate 2,4-dichloronitrobenzene.
Amination Step
The amination converts 2,4-dichloronitrobenzene into 5-chloro-2-nitroaniline derivatives through substitution of one chlorine atom with an amino group.
| Parameter | Method 1 (CN108329211A) | Method 2 (CN102531923A) |
|---|---|---|
| Reactor | High-pressure autoclave | High-pressure amination kettle |
| Aminating agent | Liquid ammonia | Liquid ammonia |
| Temperature | 90–160 °C | 140–150 °C |
| Pressure | High pressure (not specified, likely several MPa) | 7.0–8.5 MPa |
| Reaction time | 2–10 hours | 5–6 hours |
| Post-reaction treatment | Cooling to 40–60 °C, discharge excess ammonia, filtration | Pressure release to 0.5 MPa, washing to remove ammonium chloride |
| Purification | Solvent removal, crystallization at 0 °C, filtration, drying | Washing, suction filtration of filter cake |
- Method 1 emphasizes environmental considerations by reducing pollution and improving yield.
- Method 2 reports finished product content exceeding 98%, indicating high purity.
Final Product Isolation and Purification
- After amination, the reaction mixture is cooled and filtered to remove ammonium chloride by-product.
- The filtrate undergoes solvent removal and crystallization, often at low temperatures (~0 °C), to precipitate the product.
- Recrystallization may be performed using alternative solvents to enhance purity.
- Drying of the filter cake yields the final 5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline.
Summary Table of Preparation Parameters
| Step | Parameter | Range / Conditions | Notes |
|---|---|---|---|
| Nitration | Starting material | m-Dichlorobenzene | |
| Nitrating agents | H2SO4 + HNO3 (mixed acid) | Mass ratio H2SO4:HNO3 ~2.5:1 | |
| Temperature | 40–100 °C (Method 1); 45–55 °C (Method 2) | Duration 4–18 h (M1); 4–5 h (M2) | |
| Catalyst | Lewis acid on molecular sieves (M1); none (M2) | ||
| Work-up | Filtration, washing, neutralization | Soda boiling with NaOH (M2) | |
| Amination | Aminating agent | Liquid ammonia | |
| Temperature | 90–160 °C (M1); 140–150 °C (M2) | ||
| Pressure | High pressure (M1); 7.0–8.5 MPa (M2) | ||
| Reaction time | 2–10 h (M1); 5–6 h (M2) | ||
| Purification | Crystallization temperature | ~0 °C | May involve solvent exchange |
| Product purity | >98% (M2) | High purity achieved |
Research Findings and Analysis
- The use of molecular sieves with Lewis acid catalysts in nitration enhances selectivity and yield while reducing environmental impact by minimizing side reactions and waste generation.
- High-pressure amination with liquid ammonia under controlled temperature and pressure conditions effectively substitutes chlorine atoms with amino groups, yielding high-purity products.
- Crystallization and solvent exchange techniques are critical for isolating the compound with high purity and yield.
- The processes described in patents CN108329211A and CN102531923A provide scalable and industrially viable methods, with product purity exceeding 98%, suitable for further applications in chemical synthesis.
Chemical Reactions Analysis
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline is in the field of analytical chemistry, specifically through HPLC techniques. The compound can be effectively separated using a reverse-phase HPLC method, which utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .
Key Features of HPLC Application:
- Scalability : The method is scalable for preparative separations.
- Pharmacokinetics : Suitable for studying the pharmacokinetic profiles of drugs.
- Impurity Isolation : Effective in isolating impurities during the separation process.
Pharmacological Research
2. Pharmacokinetics Studies
The compound's structure allows it to be studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for drug development processes.
Environmental and Safety Considerations
3. Toxicology Studies
Given its chemical nature, research into the toxicological effects of this compound is important. Studies often focus on its environmental impact and potential hazards associated with exposure.
Case Study 1: HPLC Method Development
A study demonstrated the efficiency of using a Newcrom R1 HPLC column to analyze this compound under varying conditions. The results indicated that adjusting the mobile phase composition significantly affected the retention times and resolution of the analyte from impurities .
Case Study 2: Pharmacokinetic Profiling
Research involving animal models has been conducted to assess the pharmacokinetics of this compound. Key findings highlighted its absorption rates and half-life, providing insights into its therapeutic potential and safety profile .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃
- Key Differences : Diethyl vs. dimethyl substituents on the amine group.
- Impact : The diethyl variant likely exhibits lower solubility in polar solvents due to increased hydrophobicity. However, synthetic yields (75%) are comparable to the dimethyl derivative, suggesting similar reactivity during alkylation steps .
N,N-Dimethyl-4-nitroaniline
- Molecular Formula : C₈H₁₀N₂O₂
- Key Differences: Absence of chloro and phenoxy groups.
- Impact: Thermal Stability: Higher melting point (163.5–164°C) compared to the target compound (65–66°C), attributed to stronger crystal packing in the simpler structure . Applications: Widely used in non-linear optical (NLO) studies due to its bathochromic shift and piezoelectric properties .
Chlorophenoxy-Substituted Analogues
5-Chloro-2-(4-chlorophenoxy)aniline
- Molecular Formula: C₁₂H₉Cl₂NO
- Key Differences: Lacks nitro and dimethylamino groups.
- Impact: Boiling Point: Lower (354°C) than the target compound (441.1°C), reflecting reduced molecular weight and polarity .
Benzoxazinone and Quinazolinone Derivatives
- Examples: 5-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3h) 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i)
- Impact: Spectroscopy: The target compound’s ¹H-NMR signals (e.g., δ 4.591 for -CH₂O-) align with benzoxazinone derivatives but lack heterocyclic ring-induced deshielding . Bioactivity: Quinazolinones exhibit antimicrobial properties, whereas the target compound’s nitro group may confer herbicidal or fungicidal activity .
Thermodynamic and Spectral Properties
Biological Activity
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline, with the CAS number 2172-93-2, is an organic compound that has garnered attention for its biological activity. Its molecular formula is , and it features a complex structure that contributes to its various biological interactions.
The compound exhibits significant biological activity, particularly in the context of enzyme inhibition. Research has indicated that it acts on specific biological pathways, notably through its interaction with 17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes. These enzymes are crucial in steroid metabolism, and their inhibition can lead to various physiological effects, including impacts on hormone levels and potential therapeutic applications in conditions like hormone-dependent cancers.
Case Studies and Research Findings
-
Inhibition Studies :
- A study evaluating a series of synthesized analogues found that compounds related to this compound displayed promising inhibitory activity against 17β-HSD Type 3. The most potent analogue exhibited an IC50 value of approximately 700 nM, indicating strong potential for therapeutic use in modulating steroid hormone levels .
-
Selectivity and Potency :
- Further investigations revealed that the compound is selective over other 17β-HSD types, which is critical for minimizing side effects in therapeutic applications. One notable inhibitor derived from this class showed a GI50 of 10 nM against the CCRF-CEM leukemia cell line during NCI screening, highlighting its potential as an anti-cancer agent .
- Chirality Effects :
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | 17β-HSD Type 3 | ~700 | Selective | Significant inhibitor of steroid metabolism |
| Related Analogue | 17β-HSD Type 3 | ~900 | Selective | Exhibits similar activity |
| Other Inhibitor | CCRF-CEM (leukemia) | 10 | High | Potential anti-cancer activity |
Synthesis and Structural Characteristics
The synthesis of this compound involves complex organic reactions that have been optimized over time. The structure includes a chlorophenoxy group which enhances its lipophilicity, allowing better membrane penetration and interaction with biological targets.
Synthetic Pathway
The synthesis typically involves:
- Formation of the Nitro Group : Introduction of the nitro group onto the aniline structure.
- Chlorination : Chlorine substituents are added to enhance biological activity.
- Dimethylation : The dimethyl groups are introduced to increase solubility and stability.
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline?
Methodological Answer:
A common approach involves refluxing stoichiometric equivalents of substituted aniline and aldehyde precursors in ethanol, followed by slow evaporation to obtain crystals suitable for structural analysis. For example, analogous nitroaniline derivatives have been synthesized via condensation reactions under reflux conditions (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline with 5-nitro-2-thiophenecarboxaldehyde in ethanol, yielding 78% product ). Key steps include:
- Precursor purification to minimize side reactions.
- Reaction monitoring via TLC or HPLC.
- Recrystallization to enhance purity.
Basic: How can differential scanning calorimetry (DSC) and Knudsen effusion methods be applied to determine thermodynamic properties?
Methodological Answer:
- DSC : Measures phase transitions (e.g., melting point, enthalpy of fusion) by tracking heat flow under controlled temperature ramps. For N,N-dimethyl-4-nitroaniline analogs, DSC revealed fusion enthalpies of ~20 kJ/mol and melting points near 340–360 K .
- Knudsen Effusion : Quantifies vapor pressures of crystalline phases over a temperature range (e.g., 341–363 K) to calculate sublimation enthalpies (ΔsubH° ≈ 100 kJ/mol for related compounds) .
- Data analysis requires the Clausius-Clapeyron equation and correction for non-ideality.
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Identifies substituent positions and confirms nitro/chlorophenoxy group integration (e.g., H NMR δ 7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- X-ray Crystallography : Resolves molecular conformation and crystal packing. For example, single-crystal studies of chlorophenoxy-nitroaniline analogs revealed dihedral angles >30° between aromatic rings, influencing optical properties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., <2 ppm mass error for CHClNO) .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:
- Electron Density Distribution : Nitro and chlorophenoxy groups induce strong electron-withdrawing effects, polarizing the aromatic system .
- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions (e.g., nitro groups as electrophilic centers).
- Non-Linear Optical (NLO) Response : Calculated hyperpolarizability (β) values correlate with experimental second-harmonic generation (SHG) efficiency, as seen in N,N-dimethyl-4-nitroaniline analogs .
Advanced: How can contradictions in reported sublimation enthalpies of nitroaniline derivatives be resolved?
Methodological Answer:
Discrepancies often arise from:
- Measurement Techniques : Knudsen effusion vs. thermogravimetric analysis (TGA) may yield ΔsubH° variations of ±5 kJ/mol due to differing assumptions about vapor-phase ideality .
- Sample Purity : Impurities (>2%) skew DSC/effusion results. Validate purity via elemental analysis or GC-MS.
- Temperature Range Extrapolation : Sublimation data collected at high temperatures (e.g., >350 K) require careful extrapolation to 298 K using heat capacity corrections .
Advanced: How do substituent positions influence non-linear optical (NLO) properties in such compounds?
Methodological Answer:
- Bathochromic Shifts : Electron-withdrawing groups (e.g., -NO, -Cl) enhance conjugation length, red-shifting absorption maxima (e.g., λ >400 nm in dimethyl-4-nitroaniline derivatives) .
- Molecular Dipole Moments : Asymmetric substitution (e.g., 4-chlorophenoxy at position 2) increases dipole moments (>5 Debye), critical for SHG activity .
- Crystal Symmetry : Non-centrosymmetric packing (e.g., monoclinic P2 space group) is essential for NLO efficacy, achievable via steric hindrance from dimethylamino groups .
Advanced: How does crystal packing affect mechanical properties like superelasticity?
Methodological Answer:
- Flexible Crystal Matrices : Acentric packing (e.g., layered structures with weak van der Waals interactions) allows reversible deformation under stress. For example, N,N-dimethyl-4-nitroaniline exhibits superelasticity due to slip planes in its crystal lattice .
- X-ray Topography : Maps strain distribution during compression/tension cycles to identify dislocation mechanisms.
- Thermal Analysis : Correlate phase stability (via DSC) with mechanical resilience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
